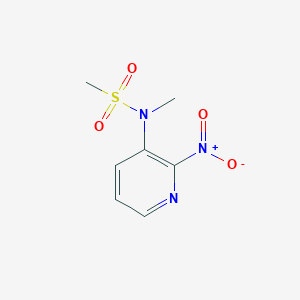
N-methyl-N-(2-nitro-3-pyridinyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(2-nitro-3-pyridinyl)methanesulfonamide, also known as NMS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-methyl-N-(2-nitro-3-pyridinyl)methanesulfonamide involves the inhibition of various enzymes and ion channels. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. N-methyl-N-(2-nitro-3-pyridinyl)methanesulfonamide has also been shown to modulate the function of ion channels, which are proteins that allow ions to pass through cell membranes.
Biochemical and Physiological Effects:
N-methyl-N-(2-nitro-3-pyridinyl)methanesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to modulate the function of neurons in the brain. N-methyl-N-(2-nitro-3-pyridinyl)methanesulfonamide has also been shown to have anti-inflammatory and anti-oxidant effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-methyl-N-(2-nitro-3-pyridinyl)methanesulfonamide in lab experiments is its specificity. It has been shown to selectively inhibit certain enzymes and ion channels, allowing researchers to study their function more effectively. However, one limitation of using N-methyl-N-(2-nitro-3-pyridinyl)methanesulfonamide is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of N-methyl-N-(2-nitro-3-pyridinyl)methanesulfonamide in scientific research. One area of interest is its potential use in the treatment of cancer and neurodegenerative diseases. N-methyl-N-(2-nitro-3-pyridinyl)methanesulfonamide has been shown to inhibit the growth of cancer cells and to modulate the function of neurons in the brain, making it a promising candidate for further research. Another area of interest is the development of more specific and less toxic derivatives of N-methyl-N-(2-nitro-3-pyridinyl)methanesulfonamide, which may have broader applications in scientific research.
Synthesis Methods
The synthesis of N-methyl-N-(2-nitro-3-pyridinyl)methanesulfonamide involves the reaction of 2-nitro-3-pyridinecarboxaldehyde with methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain N-methyl-N-(2-nitro-3-pyridinyl)methanesulfonamide.
Scientific Research Applications
N-methyl-N-(2-nitro-3-pyridinyl)methanesulfonamide has been widely used in scientific research as a tool to study the function of various proteins and enzymes. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, and to modulate the function of ion channels. N-methyl-N-(2-nitro-3-pyridinyl)methanesulfonamide has also been used to study the role of certain proteins in cancer and neurodegenerative diseases.
properties
Product Name |
N-methyl-N-(2-nitro-3-pyridinyl)methanesulfonamide |
|---|---|
Molecular Formula |
C7H9N3O4S |
Molecular Weight |
231.23 g/mol |
IUPAC Name |
N-methyl-N-(2-nitropyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C7H9N3O4S/c1-9(15(2,13)14)6-4-3-5-8-7(6)10(11)12/h3-5H,1-2H3 |
InChI Key |
LDQYCZBYWGAOCG-UHFFFAOYSA-N |
SMILES |
CN(C1=C(N=CC=C1)[N+](=O)[O-])S(=O)(=O)C |
Canonical SMILES |
CN(C1=C(N=CC=C1)[N+](=O)[O-])S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(aminocarbonyl)phenyl]-3-isopropoxybenzamide](/img/structure/B240771.png)
![N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B240774.png)
![2-(4-methoxyphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B240777.png)
![3-[(3-chlorobenzoyl)amino]-N,N-dimethylbenzamide](/img/structure/B240779.png)
![1-Benzyl-4-[(4-ethylphenoxy)acetyl]piperazine](/img/structure/B240781.png)
![2-methoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B240784.png)
![3-[(Diphenylacetyl)amino]benzamide](/img/structure/B240786.png)
![N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B240791.png)
![2-chloro-N-{3-[(ethylamino)carbonyl]phenyl}benzamide](/img/structure/B240798.png)
![3-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240799.png)
![N-[4-(acetylamino)phenyl]-2-isobutoxybenzamide](/img/structure/B240803.png)
![4-{4-[(Allylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240804.png)
![4-[(4-Benzyl-1-piperazinyl)carbonyl]phenyl isopropyl ether](/img/structure/B240808.png)
![N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240811.png)